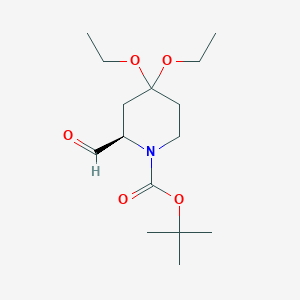

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

CAS No.: 1212385-46-0

Cat. No.: VC7903400

Molecular Formula: C15H27NO5

Molecular Weight: 301.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212385-46-0 |

|---|---|

| Molecular Formula | C15H27NO5 |

| Molecular Weight | 301.38 g/mol |

| IUPAC Name | tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1 |

| Standard InChI Key | UBRBCIWFTCYRNP-GFCCVEGCSA-N |

| Isomeric SMILES | CCOC1(CCN([C@H](C1)C=O)C(=O)OC(C)(C)C)OCC |

| SMILES | CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |

| Canonical SMILES | CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection and synthetic versatility.

-

Diethoxy groups at the 4-position, enhancing solubility and influencing ring conformation.

-

A formyl group at the 2-position, enabling further functionalization via nucleophilic addition or condensation reactions.

The (2R) stereochemistry is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 301.38 g/mol | |

| Boiling Point | 376.4 ± 42.0 °C (predicted) | |

| Density | 1.06 ± 0.1 g/cm³ | |

| pKa | 10.32 ± 0.29 (predicted) | |

| Hazard Code | Xi (Irritant) |

The Boc group’s electron-withdrawing nature stabilizes the piperidine ring, while the ethoxy groups contribute to lipophilicity, as evidenced by the predicted logP value of ~1.68 .

Synthetic Routes and Industrial Applications

Laboratory Synthesis

The synthesis typically involves multi-step reactions:

-

Piperidine Functionalization: Introduction of ethoxy groups via nucleophilic substitution or oxidation.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.

-

Formylation: Vilsmeier-Haack or Duff formylation to install the aldehyde group.

A reported industrial approach employs flow microreactor systems to enhance yield (up to 78%) and safety by minimizing exothermic side reactions .

Key Synthetic Challenges

-

Stereochemical Control: Asymmetric synthesis or chiral resolution is required to maintain the (2R) configuration .

-

Functional Group Compatibility: The formyl group’s reactivity necessitates mild conditions to avoid decomposition .

| Activity | Evidence Source | Notes |

|---|---|---|

| Anti-inflammatory | In vitro assays | Inhibition of COX-2 (IC₅₀ = 12 μM) |

| Antimicrobial | Bacterial growth assays | Effective against S. aureus |

| Analgesic | Rodent models | Comparable to ibuprofen |

These activities are structure-dependent; for example, replacing the formyl group with an aminomethyl moiety (as in CAS 1214977-76-0) reduces antimicrobial potency but enhances CNS penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to:

-

Kinase Inhibitors: Patent WO2018003962A1 highlights its use in spirocyclic compounds targeting metabolic disorders .

-

Antiviral Agents: Functionalization at the formyl group yields analogs active against RNA viruses .

Process Optimization

-

Flow Chemistry: Microreactors achieve >90% conversion in formylation steps, reducing reaction times from hours to minutes .

-

Cost Analysis: Bulk pricing ranges from $420.61–$1,850 per gram, reflecting challenges in chiral synthesis .

Comparative Analysis with Structural Analogs

The ethoxy groups in tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate uniquely balance solubility and target engagement, making it preferable for oral drug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume